4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfonyl]-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2S2/c18-16-6-4-15(5-7-16)14-24(21,22)20-10-3-11-23-13-17(20)12-19-8-1-2-9-19/h4-7,17H,1-3,8-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFPVJGJVLJDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CSCCCN2S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane (CAS Number: 1421509-23-0) is a thiazepane derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 389.0 g/mol. The structure features a thiazepane ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.0 g/mol |
| CAS Number | 1421509-23-0 |
Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in pain modulation and cellular signaling pathways. The sulfonyl group in this compound may enhance its binding affinity to target proteins, potentially leading to significant biological effects.
Anticancer Potential
A study indicated that related sulfonamide compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorobenzyl group may contribute to enhanced activity against tumor cells by interfering with cellular proliferation mechanisms.
Analgesic Effects
Related compounds have demonstrated analgesic properties, suggesting that This compound may also engage pain pathways. The mechanism might involve modulation of opioid receptors or other pain-relief pathways independent of opioid systems.
Case Studies and Research Findings
-
Cytotoxicity Assays :
- Various assays have been conducted to evaluate the cytotoxic potential of the compound against human cancer cell lines. Results indicated a dose-dependent response with significant inhibition of cell growth at higher concentrations.
-
In Vivo Studies :
- Animal models have been used to assess the analgesic effects of similar thiazepane derivatives. These studies revealed a notable reduction in pain responses, indicating potential therapeutic applications in pain management.
-
Molecular Docking Studies :
- Computational studies have suggested favorable binding interactions between the compound and specific protein targets involved in cancer progression and pain signaling pathways. This supports further exploration into its therapeutic efficacy.
Comparison with Similar Compounds
Herbicidal Activity of 4-Chlorobenzyl-Containing Compounds
Several analogs with 4-chlorobenzyl substituents were evaluated for herbicidal activity against Brassica napus (rape) and Echinochloa crus-galli (barnyard grass) (Table 1) .
Table 1. Herbicidal Activity of Selected 4-Chlorobenzyl Derivatives
| Compound Structure | Activity Against Rape | Activity Against Barnyard Grass |
|---|---|---|
| R = 4-chlorobenzyl, R1 = phenyl | Moderate | Weak |
| R = 4-chlorobenzyl, R1 = 4-nitrophenyl | High | Weak |
| R = 4-chlorobenzyl, R1 = 2-hydroxybenzyl | Moderate | Weak |
Key Findings :
CYP2B6 Inhibition by 4-Chlorobenzyl Derivatives
The compound 4-(4-chlorobenzyl)pyridine (a structural analog with a pyridine core) was identified as a potent inhibitor of CYP2B6 , a cytochrome P450 enzyme involved in drug metabolism. Predictive CoMFA models highlighted:
- Electrostatic interactions : The 4-chlorobenzyl group occupies a hydrophobic pocket in CYP2B6, enhancing binding affinity.
- Steric optimization : Substituents at the para-position of the benzyl group minimize steric clashes with the enzyme’s active site .
Implications for the Target Compound :
The 4-chlorobenzylsulfonyl group in 4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane may similarly engage with CYP enzymes, though its thiazepane core could alter selectivity compared to pyridine-based inhibitors.
Discontinued Thiazepane Analogs
CymitQuimica listed 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane (lacking the 4-chlorobenzylsulfonyl group) as discontinued, suggesting:
- The absence of the sulfonyl and 4-chlorobenzyl groups reduces commercial viability, possibly due to insufficient biological activity or stability.
Benzodiazepine Derivatives with Pyrrolidin-1-ylmethyl Substituents
A patent disclosed 7-nitro-5-phenyl-1-(pyrrolidin-1-ylmethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one , where the pyrrolidin-1-ylmethyl group enhances CNS penetration. This highlights the role of tertiary amine substituents in improving blood-brain barrier permeability .
Table 2. Comparative Analysis of Key Features
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-((4-Chlorobenzyl)sulfonyl)-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane, and how can reaction progress be monitored?
- Methodology : The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, the 4-chlorobenzyl group can be introduced using 4-chlorobenzyl chloride under reflux with anhydrous potassium carbonate in ethanol, similar to methods described for related intermediates . Reaction progress is typically monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of starting materials. Post-reaction workup involves precipitation in cold water, filtration, and recrystallization from ethanol.
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic techniques?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for confirming molecular structure. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) can resolve stereochemical details, as demonstrated for structurally related thiazepane and pyridazine derivatives . Polarimetry or circular dichroism may further elucidate chiral centers if present.
Q. What in vitro assays are recommended for preliminary pharmacological evaluation of this compound?
- Methodology : Receptor binding assays targeting dopamine (DA) and serotonin (5-HT) receptors are relevant, given the structural similarity to diazepane derivatives with multireceptor profiles . Radioligand displacement assays using [³H]-spiperone (for DA D₂ receptors) or [³H]-ketanserin (for 5-HT₂A receptors) can quantify binding affinities (Ki values).
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence polymorphic forms or byproduct formation during synthesis?
- Methodology : Polymorph screening via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) is critical. For example, potassium carbonate in ethanol may favor one polymorph, while dioxane at 95°C (as in related piperidine syntheses) could yield alternative forms . High-resolution mass spectrometry (HRMS) and HPLC-PDA can identify byproducts arising from incomplete sulfonylation or pyrrolidine side reactions.
Q. What computational strategies can predict the compound’s interactions with biological targets or metabolic pathways?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with DA/5-HT receptors. Quantum mechanical calculations (DFT) assess electronic properties, as shown for pyridazine derivatives . ADMET prediction tools (e.g., SwissADME) evaluate metabolic stability and cytochrome P450 interactions.
Q. How can contradictory biological activity data between studies be systematically addressed?
- Methodology : Standardize assay protocols (e.g., cell lines, buffer pH) to minimize variability. For receptor affinity discrepancies, validate results using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding). Purity checks via HPLC (>95%) and elemental analysis ensure compound integrity . Consider salt forms or hydrates, as polymorphic variations (e.g., hydrochloride vs. free base) may alter bioavailability .
Methodological Considerations for Data Interpretation
- Synthetic Optimization : Compare yields and purity across solvents (ethanol vs. dioxane) and catalysts (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
- Pharmacological Profiling : Use dose-response curves (IC₅₀/EC₅₀) and Schild regression analysis to distinguish competitive vs. allosteric binding modes .
- Data Reproducibility : Employ blinded experiments and statistical validation (e.g., ANOVA) to address variability in biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
